1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate
Description
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is a synthetic organic compound featuring a hybrid structure combining a 3,4-dihydroisoquinoline moiety, a phenoxypropan-2-ol backbone, and an oxalate counterion. The oxalate salt enhances crystallinity and bioavailability .
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.C2H2O4/c1-16(2)21-9-8-17(3)12-22(21)25-15-20(24)14-23-11-10-18-6-4-5-7-19(18)13-23;3-1(4)2(5)6/h4-9,12,16,20,24H,10-11,13-15H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZBXPZMHROTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCC3=CC=CC=C3C2)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate (CAS No. 327104-54-1) is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 339.47 g/mol. The structure includes a dihydroisoquinoline moiety, which is known for various biological activities, including neuroprotective effects and interactions with neurotransmitter systems.
| Property | Value |
|---|---|
| Chemical Name | 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol |
| CAS Number | 327104-54-1 |
| Molecular Formula | C22H29NO2 |
| Molar Mass | 339.47 g/mol |
Pharmacological Effects
Research indicates that compounds similar to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol exhibit various pharmacological effects:
- Neuroprotective Properties : Dihydroisoquinoline derivatives have been studied for their neuroprotective effects, which may be beneficial in neurodegenerative diseases.
- Antioxidant Activity : The presence of antioxidant properties helps in scavenging free radicals, which can prevent cellular damage.
- Anti-inflammatory Effects : Some studies suggest that such compounds may reduce inflammation, contributing to their therapeutic potential in chronic inflammatory conditions.
The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. The oxalate component also raises concerns regarding toxicity at high concentrations, particularly related to kidney function.
Study on Oxalate Toxicity
A significant study highlighted the role of oxalate in renal toxicity. It was found that high concentrations of oxalate could induce oxidative stress in renal tubular cells (LLC-PK1), leading to cell damage and increased membrane permeability . This suggests that while the compound may have beneficial pharmacological properties, careful consideration must be given to its oxalate component to avoid potential nephrotoxicity.
Dietary Impact on Oxalate Levels
Another study discussed the dietary sources of oxalate and their contribution to kidney stone formation. It emphasized the importance of managing dietary oxalate intake to mitigate risks associated with hyperoxaluria, which can exacerbate renal issues . This context is crucial when considering the therapeutic applications of compounds containing oxalate.
Comparison with Similar Compounds
(a) 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol Oxalate (CAS 1216459-86-7)
- Structural Difference: Replaces the 3,4-dihydroisoquinoline group with an azepan (7-membered saturated nitrogen ring).
- Impact: The azepan ring increases molecular weight (395.5 g/mol vs.
- Synthesis: Similar oxalate salt formation but diverges in amine coupling steps (azepan vs. dihydroisoquinoline introduction) .
(b) N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(Pyrrolidin-2-yl)Benzamide
- Structural Difference: Incorporates a benzamide-pyrrolidine substituent instead of the phenoxy group.
- Impact: The benzamide group introduces hydrogen-bonding capacity, which may enhance target binding affinity.
- Synthesis : Achieved via BOPCl-mediated coupling (93% yield) followed by deprotection and HPLC purification (52% yield) .
(c) 3-(1-(Benzofuran-5-yl)-3,4-Dihydroisoquinolin-2(1H)-yl)-N-Hydroxypropanamide (Compound 13)
- Structural Difference: Substitutes the phenoxypropan-2-ol group with a hydroxamic acid (N-hydroxypropanamide) linked to benzofuran.
- Impact : Hydroxamic acid confers metal-chelating properties (e.g., for protease inhibition), while benzofuran enhances π-π stacking interactions .
- Synthesis : Derived from methyl ester precursors via hydroxylamine-mediated hydrolysis (64% yield) .
Key Findings from Comparative Analysis
Role of Nitrogen Heterocycles: The 3,4-dihydroisoquinoline group (target compound) offers rigidity and aromaticity compared to azepan (flexible 7-membered ring) or pyrrolidine (5-membered ring). This likely influences receptor-binding kinetics and metabolic stability . Hydroxamic acid derivatives (e.g., Compound 13) prioritize enzyme inhibition over passive diffusion due to polar functional groups .
Impact of Counterions :
- Oxalate salts (target compound and CAS 1216459-86-7) improve crystallinity and dissolution rates compared to free bases or other salts (e.g., HCl salts in EP 4 219 465 A2) .
Synthetic Challenges: The target compound’s synthesis likely involves multi-step coupling (amine + phenol intermediates) and oxalate salt formation, mirroring methods in EP 4 219 465 A2 (e.g., HATU/DIEA-mediated amidation, yields 48–93%) . Lower yields in analogs (e.g., 48.9% in Step 4 of ) highlight steric and electronic challenges in introducing bulky substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
